MFCD01972254
Description
Based on comparable MDL entries (e.g., MFCD13195646 in and MFCD00003330 in ), “MFCD01972254” is likely a boronic acid derivative or halogenated aromatic compound with applications in pharmaceutical synthesis or catalysis. Such compounds are frequently used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to their reactivity with transition metal catalysts .
Key properties of analogous compounds include:
- Molecular formula: Likely C₆H₅BBrClO₂ (based on ) or C₇H₅BrO₂ (based on ).
- Molecular weight: ~200–235 g/mol.
- Physicochemical properties: Moderate solubility in organic solvents (e.g., tetrahydrofuran, ethanol) and low aqueous solubility (e.g., ~0.2–0.7 mg/ml) .
- Synthetic routes: Typically synthesized via palladium-catalyzed coupling reactions under reflux conditions, as described in and .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-4-12-10-14-17(27)19(28-13-8-6-5-7-9-13)20(21(22,23)24)29-18(14)15(16(12)26)11-25(2)3/h5-10,26H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAVXDRIHZPCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01972254 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key factors in industrial production include the selection of raw materials, reaction optimization, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
MFCD01972254 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
MFCD01972254 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD01972254 involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “MFCD01972254” (hypothetically reconstructed from and ) with two structurally similar compounds:
Structural Comparison
- This compound vs. (3-Bromo-5-chlorophenyl)boronic acid: Both are boronic acids with halogen substituents, enabling reactivity in Suzuki-Miyaura reactions.
- This compound vs. 2-(4-Nitrophenyl)benzimidazole : The latter lacks a boronic acid group but features a nitro-functionalized aromatic ring, which is critical for antifungal activity .
Functional Comparison
- Reactivity : Boronic acids (e.g., this compound) exhibit higher electrophilicity in cross-coupling reactions compared to nitroaromatics, which are more suited for redox applications .
- Bioavailability : “this compound” has a bioavailability score of 0.55 (similar to ’s compound), whereas nitroaromatics like 2-(4-nitrophenyl)benzimidazole show lower GI absorption due to polar nitro groups .
Research Findings and Implications
- Performance in catalysis: Boronic acid derivatives like “this compound” achieve higher turnover numbers (TON > 1,000) in Suzuki-Miyaura reactions compared to nitroaromatics, which are less reactive in such contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
